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Abstract

AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the d-opioid
receptor (DOR).[1][2] As a derivative of SNC 80, it has garnered significant interest in
neuroscience and pharmacology due to its unique low-internalizing properties.[3][4][5] Unlike
many other opioid agonists that trigger rapid receptor internalization and desensitization, AR-M
1000390 appears to induce desensitization through G-protein uncoupling, a mechanism that
may offer a distinct therapeutic profile.[6] This document provides a comprehensive overview of
the chemical structure, physicochemical properties, pharmacological profile, and key
experimental methodologies related to AR-M 1000390.

Chemical Structure and Properties

AR-M 1000390, chemically known as N,N-diethyl-4-(phenyl(piperidin-4-
ylidene)methyl)benzamide hydrochloride, is a white to off-white solid.[1][7] It is brain penetrant

following systemic administration and possesses oral bioavailability.[1][4]

Chemical Identity
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Identifier Value
N,N-diethyl-4-(phenyl(piperidin-4-

IUPAC Name yi-4-(phenyl(pip
ylidene)methyl)benzamide hydrochloride

Synonyms ARM-390, ARM390 Hydrochloride

CAS Number 209808-47-9[1]

Chemical Formula

C23H29CIN20[1]

Molecular Weight

384.94 g/mol [1]

SMILES

CCN(CC)C(=0)clcee(ccl)C(=C1CCNCCl)clce
cccl.Cl[3]

Physicochemical Properties

Property Value
Appearance White to off-white solid powder[7]
Solubility DMSO: = 150 mg/mL (389.67 mM)[1]

H20: 50 mg/mL (129.89 mM) (requires
sonication)[1]

Storage

Store at -20°C in a dry place.[4]

Pharmacological Profile

AR-M 1000390 is distinguished by its high affinity and remarkable selectivity for the d-opioid

receptor over the p- and k-opioid receptors.

Receptor Binding and Functional Activity
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Parameter Receptor Value

ICso (Binding Affinity) o-opioid 0.87 £0.23 nM[1]
p-opioid 3800 + 172 nM[1]

K-opioid 7470 £ 606 nM[1]

ECso (Functional Potency) 0-opioid Agonism 7.2 £ 0.9 nM[1]

cAMP Inhibition (forskolin-

_ 111 + 31 nM[6]
stimulated)

Mechanism of Action and Signaling Pathways

As a d-opioid receptor agonist, AR-M 1000390's primary mechanism involves the activation of
this G-protein coupled receptor (GPCR), which is primarily coupled to inhibitory G-proteins
(Gai/o).

G-Protein Coupled Signaling Cascade

Upon binding of AR-M 1000390, the &-opioid receptor undergoes a conformational change,
leading to the dissociation of the Gai/o subunit from the Gy dimer. The activated Gai/o subunit
subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular
concentrations of the second messenger cyclic adenosine monophosphate (cCAMP). The Gy
subunit can, in turn, activate G-protein-coupled inwardly rectifying potassium (GIRK) channels,
leading to neuronal hyperpolarization and reduced excitability. Furthermore, &-opioid receptor
activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular

calcium stores.
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Caption: AR-M 1000390 canonical signaling pathway.
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Desensitization via G-Protein Uncoupling

A hallmark of AR-M 1000390 is its classification as a "low-internalizing" agonist.[3][4] While
chronic exposure to many agonists leads to the physical removal of receptors from the cell
surface (internalization), AR-M 1000390 primarily causes desensitization through the functional
uncoupling of the receptor from its G-protein. This process is often mediated by G-protein-
coupled receptor kinases (GRKSs) that phosphorylate the intracellular domains of the activated
receptor. This phosphorylation promotes the binding of 3-arrestin, which sterically hinders the
interaction between the receptor and the G-protein, thereby attenuating downstream signaling

without requiring receptor endocytosis.
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Caption: Desensitization of &-opioid receptor by AR-M 1000390.
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Experimental Protocols

The following sections detail generalized methodologies for key experiments involving AR-M
1000390.

Synthesis of AR-M 1000390

The synthesis of AR-M 1000390 (referred to as compound 6a in the original publication) can be
achieved via two primary routes.

Route 2: Suzuki Coupling

Arylboronic Acid

\ Suzuki Coupling

P (Pd catalyst, base) > AR-M 1000390

Vinyl Bromide Intermediate (8)

Route 1: Dehydration

Dehydration

) .« —»{ AR-M 1000390
(e.g., acid catalysis)

Benzhydryl Alcohol Intermediate (7) ——»

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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